Aspartocin D
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Overview
Description
Aspartocin D is a minor analogue of the amphomycin complex, a family of lipopeptide antibiotics produced by the bacterium Streptomyces canus. It was first isolated and reported by researchers at the Fujian Institute of Microbiology in China in 2014 . This compound is known for its activity against Gram-positive bacteria and is presumed to act by inhibiting bacterial cell wall peptidoglycan synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartocin D is obtained from the fermentation broth extraction of Streptomyces canus strain FIM0916. The extraction process involves various column chromatography techniques . The structure of this compound was elucidated using spectroscopic methods, mainly extensive nuclear magnetic resonance analysis .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces canus followed by extraction and purification using advanced chromatographic techniques. The specific conditions for fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Aspartocin D, like other lipopeptides, undergoes various chemical reactions, including hydrolysis and cyclization. The cyclic substructure of this compound contains two D-amino acid residues, and the geometry of the peptide linkages is all trans, including the two tertiary amide bonds .
Common Reagents and Conditions: The preparation and analysis of this compound involve reagents such as solvents (ethanol, methanol, dimethylformamide, and dimethyl sulfoxide) and chromatographic materials for separation and purification .
Major Products Formed: The major products formed from the reactions involving this compound include its analogues, such as Aspartocin E, which share a similar cyclic decapeptide core but differ in the side-chain moiety .
Scientific Research Applications
Aspartocin D has several scientific research applications, primarily due to its antimicrobial properties. It is active against Gram-positive bacteria and is presumed to inhibit bacterial cell wall peptidoglycan synthesis . This makes it a valuable compound for studying bacterial cell wall synthesis and developing new antibiotics. Additionally, this compound’s unique structure and properties make it a subject of interest in the fields of chemistry and biology for understanding lipopeptide antibiotics’ mechanisms and potential therapeutic applications .
Mechanism of Action
Aspartocin D is presumed to act by inhibiting bacterial cell wall peptidoglycan synthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The exact molecular targets and pathways involved in this mechanism are not extensively investigated, but it is believed to interfere with the enzymes responsible for peptidoglycan synthesis .
Comparison with Similar Compounds
Aspartocin D is part of the amphomycin complex, which includes other lipopeptide antibiotics such as Aspartocin A, Aspartocin B, and Aspartocin C . These compounds share a similar cyclic decapeptide core but differ in their side-chain moieties. This compound is unique due to its specific side-chain structure, which distinguishes it from other analogues . Other similar compounds include amphomycin and daptomycin, which also belong to the lipopeptide antibiotic class and exhibit similar antimicrobial properties .
This compound’s uniqueness lies in its specific side-chain structure and its potential as a novel antibiotic with activity against Gram-positive bacteria. Its structural and functional properties make it a valuable compound for further research and development in the field of antimicrobial agents.
Properties
Molecular Formula |
C56H87N13O20 |
---|---|
Molecular Weight |
1262.4 |
Appearance |
Off white to fawn solid |
Origin of Product |
United States |
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